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Compound of Interest

Compound Name: Beatrice

Cat. No.: B14179921 Get Quote

A comprehensive head-to-head comparison of the pharmacological, and toxicological profiles

of "Beatrice" and 3,4-methylenedioxymethamphetamine (MDMA).

Introduction:

This guide provides a detailed comparative analysis of the novel psychoactive substance

reportedly referred to as "Beatrice" and the well-characterized compound, 3,4-

methylenedioxymethamphetamine (MDMA). While MDMA has been extensively studied,

"Beatrice" is a more recent and less understood compound, purported to be the N-methylated

derivative of the 2C-B phenethylamine, also known as MDB. This document aims to collate the

available scientific data on both substances to assist researchers, scientists, and drug

development professionals in understanding their relative properties. The information on

"Beatrice" is limited and warrants further investigation.

Chemical and Physical Properties
A fundamental comparison begins with the chemical structures and basic properties of both

molecules.
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Property "Beatrice" (putative MDB) MDMA

IUPAC Name

(2-(4-bromo-2,5-

dimethoxyphenyl)-N-

methylethanamine)

(1-(benzo[d]dioxol-5-yl)-N-

methylpropan-2-amine)

Chemical Formula C11H16BrNO2 C11H15NO2

Molar Mass 274.15 g/mol 193.25 g/mol

Chemical Class Phenethylamine Substituted Amphetamine

Structure
A substituted phenethylamine,

closely related to 2C-B.

A member of the substituted

methylenedioxyphenethylamin

e class.

Pharmacodynamics: Receptor Binding and
Neurotransmitter Release
The subjective and physiological effects of psychoactive substances are largely determined by

their interactions with neurotransmitter systems.

Receptor Binding Affinities (Ki, nM)
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Target
"Beatrice" (Data for related
compounds)

MDMA

SERT (Serotonin Transporter)

Data not available for

"Beatrice". Related 2C-X

compounds show moderate

affinity.

High affinity, potent inhibitor of

reuptake.

DAT (Dopamine Transporter)
Data not available for

"Beatrice".

Moderate affinity, inhibitor of

reuptake.

NET (Norepinephrine

Transporter)

Data not available for

"Beatrice".

Moderate affinity, inhibitor of

reuptake.

5-HT2A Receptor

High affinity, agonist activity is

characteristic of 2C-X

compounds.

Moderate affinity, agonist

activity contributes to

psychedelic effects.

5-HT2B Receptor
Data not available for

"Beatrice".

Moderate affinity, implicated in

cardiac valvulopathy with

chronic use.

α-Adrenergic Receptors
Data not available for

"Beatrice".

Moderate affinity, contributes

to cardiovascular effects.

Neurotransmitter Release

Both substances are known to induce the release of monoamine neurotransmitters, a key

mechanism underlying their acute effects.
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Mechanism "Beatrice" MDMA

Serotonin (5-HT) Release

Expected to be a potent

releaser, similar to other

phenethylamines.

Potent and preferential

releaser of serotonin.

Dopamine (DA) Release
Expected to have some

releasing activity.

Moderate releaser of

dopamine.

Norepinephrine (NE) Release
Expected to have some

releasing activity.

Moderate releaser of

norepinephrine.

Pharmacokinetics
The onset, duration, and metabolism of a drug are critical parameters for understanding its

clinical and toxicological profile.

Parameter "Beatrice" MDMA

Route of Administration Primarily oral. Primarily oral.

Onset of Action 30 - 90 minutes (anecdotal). 30 - 60 minutes.

Duration of Action 4 - 8 hours (anecdotal). 3 - 6 hours.

Metabolism
Expected to be metabolized by

cytochrome P450 enzymes.

Primarily metabolized by

CYP2D6 and CYP3A4.

Active Metabolites Unknown.

MDA (3,4-

methylenedioxyamphetamine)

is a major active metabolite.

Experimental Protocols
Receptor Binding Assays:

A standardized protocol for assessing the binding affinity of "Beatrice" and MDMA to various

receptors and transporters would involve:
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Membrane Preparation: Homogenization of specific brain regions (e.g., striatum for DAT,

prefrontal cortex for SERT and 5-HT2A) or cells expressing the target receptor.

Radioligand Incubation: Incubation of the membrane preparation with a specific radioligand

(e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) and varying concentrations of the

test compound ("Beatrice" or MDMA).

Separation and Scintillation Counting: Separation of bound and free radioligand via filtration,

followed by quantification of radioactivity using a scintillation counter.

Data Analysis: Calculation of the inhibition constant (Ki) from competition binding curves

using non-linear regression analysis.
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Figure 1. Workflow for receptor binding affinity determination.

Signaling Pathways
The interaction of these compounds with the 5-HT2A receptor is a key starting point for their

psychedelic effects.
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Figure 2. Simplified 5-HT2A receptor signaling cascade.
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Conclusion
"Beatrice" and MDMA, while both being phenethylamines, are expected to exhibit distinct

pharmacological profiles. The limited available information on "Beatrice" suggests it likely acts

as a potent 5-HT2A agonist, similar to other 2C-X compounds, which would classify it primarily

as a psychedelic. MDMA, in contrast, is a potent serotonin releaser with a more complex

pharmacological profile that includes stimulant and empathogenic effects. The potential for

"Beatrice" to have a higher affinity for the 5-HT2A receptor compared to MDMA could translate

to a more pronounced psychedelic experience. However, a comprehensive understanding of

"Beatrice's" pharmacology, pharmacokinetics, and toxicology requires further rigorous scientific

investigation. The data presented here should be considered preliminary and highlights the

need for empirical studies to fully characterize this novel compound. Researchers are urged to

exercise caution and adhere to all safety and ethical guidelines when investigating such

substances.

To cite this document: BenchChem. ["Beatrice" vs. MDMA: A Comparative Analysis for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14179921#head-to-head-comparison-of-beatrice-
and-mdma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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